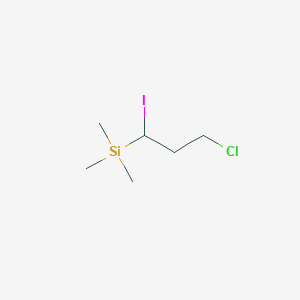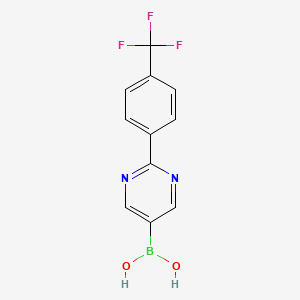
(2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring through a boronic acid moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
A common synthetic route for this compound starts with the bromination of 4-(trifluoromethyl)phenylpyrimidine, followed by the coupling with a boronic acid derivative under Suzuki-Miyaura conditions. The reaction is typically carried out in a mixture of ethanol and water at elevated temperatures using a palladium catalyst such as Pd(PPh3)4 and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
化学反応の分析
Types of Reactions
(2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl halide .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative with a trifluoromethyl group, used in similar cross-coupling reactions.
2-(Trifluoromethyl)phenylboronic acid: Used in the synthesis of heteroaryl derivatives and as a potential antagonist of corticotropin-releasing hormone.
trans-2-(4-(Trifluoromethyl)phenyl)vinylboronic acid: Employed in microwave-assisted Suzuki-Miyaura cross-coupling reactions.
Uniqueness
The uniqueness of (2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid lies in its combination of a trifluoromethyl group and a pyrimidine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
特性
分子式 |
C11H8BF3N2O2 |
|---|---|
分子量 |
268.00 g/mol |
IUPAC名 |
[2-[4-(trifluoromethyl)phenyl]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H8BF3N2O2/c13-11(14,15)8-3-1-7(2-4-8)10-16-5-9(6-17-10)12(18)19/h1-6,18-19H |
InChIキー |
XTMWZHYTHCFJJK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
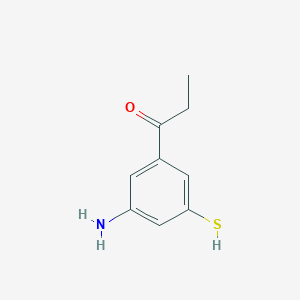
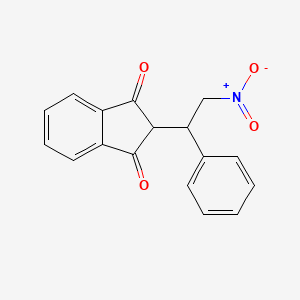
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
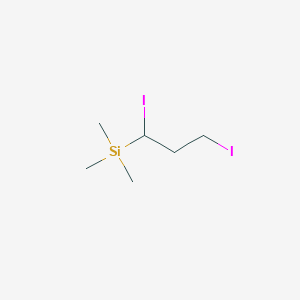
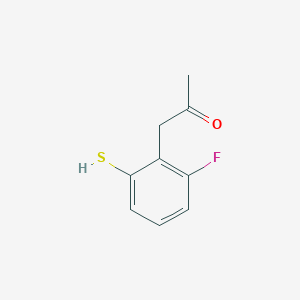
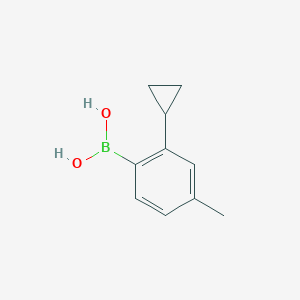
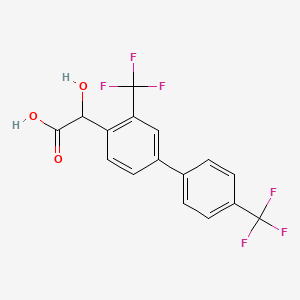

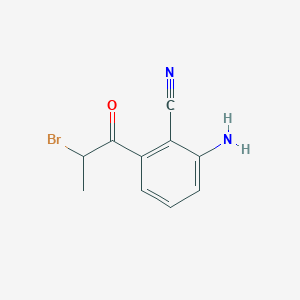
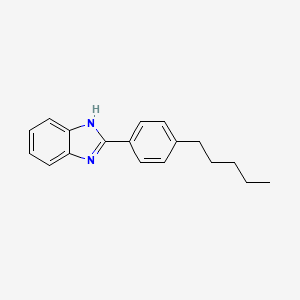

![2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14072983.png)
